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Compound of Interest

Compound Name: 2-Chloro-1-methoxypropane

CAS No.: 5390-71-6

Cat. No.: B1607285

Get Quote

Executive Summary
2-Chloro-1-methoxypropane (CAS 5390-71-6) is a specialized halogenated ether primarily

utilized as a critical alkylating intermediate in the synthesis of chloroacetanilide herbicides,

most notably Metolachlor. Beyond its industrial agrochemical utility, it serves as a valuable

probe in physical organic chemistry for studying nucleophilic substitution mechanisms (

vs.

) due to the competing directing effects of the

-methoxy group.

This guide provides a definitive reference for the physicochemical characterization of 2-chloro-
1-methoxypropane, addressing the common regiochemical challenges encountered during its

synthesis and offering validated spectroscopic data to distinguish it from its isomer, 1-chloro-2-

methoxypropane.
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Chemical Identity & Structural Analysis[2][3][4][5][6]
[7]
The molecule features a chiral center at the C2 position, though it is commonly supplied as a

racemate. The structural integrity of this compound is defined by the positioning of the chlorine

atom on the secondary carbon, distinguishing it from its primary chloride regioisomer.

Property Data

IUPAC Name 2-Chloro-1-methoxypropane

Common Synonyms
2-Chloropropyl methyl ether; Propylene glycol

methyl ether chloride

CAS Registry Number 5390-71-6

Molecular Formula

SMILES CC(Cl)COC

InChI Key SIBFNWWZWOVJJH-UHFFFAOYSA-N

Molecular Weight 108.57 g/mol

Physical Characteristics Profile
The physical properties of 2-chloro-1-methoxypropane are governed by the moderate polarity

of the ether linkage and the polarizability of the C-Cl bond. It exhibits volatility typical of low-

molecular-weight haloethers.

Table 1: Physicochemical Constants
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Parameter Value Condition / Note

Physical State Liquid Colorless, ethereal odor

Boiling Point 122–123 °C @ 760 mmHg [1]

Density 0.9946 g/cm³ @ 20 °C [2]

Refractive Index (

)
1.4075 @ 20 °C [2]

Flash Point ~28 °C Closed Cup (Estimated)

Solubility Soluble
Ethanol, Diethyl ether,

Chloroform

Solubility (Water) Insoluble Phase separation occurs

Vapor Pressure ~15 mmHg @ 25 °C (Estimated)

Technical Insight: The density of 2-chloro-1-methoxypropane is just below that of water (

vs

g/mL), making phase separation in aqueous workups challenging. The addition of

brine (NaCl) is mandatory to increase the aqueous phase density and ensure

efficient layer separation.

Synthesis & Regiochemical Integrity[8]
A major challenge in working with 2-chloro-1-methoxypropane is ensuring regiochemical

purity. The standard synthesis involves the chlorination of 1-methoxy-2-propanol.[1] However,

the neighboring methoxy group can participate in the reaction mechanism, leading to

rearrangement.
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Reaction Mechanism & Regioselectivity[8]
When 1-methoxy-2-propanol reacts with thionyl chloride (

), the reaction can proceed via two pathways:

Direct

: Inversion of configuration, yielding 2-chloro-1-methoxypropane.

Anchimeric Assistance: The methoxy oxygen attacks the activated secondary carbon,

forming a cyclic oxonium intermediate. Nucleophilic attack by chloride at the less hindered

primary carbon yields the unwanted isomer, 1-chloro-2-methoxypropane.

Diagram 1: Synthesis and Regiochemical Divergence
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Cl- attack at
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Caption: Mechanistic pathways showing the competition between direct substitution (green)

and rearrangement via anchimeric assistance (red).

Spectroscopic Fingerprinting
Accurate identification requires distinguishing the target molecule from its regioisomer. The

NMR splitting patterns are definitive.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,

)
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Shift (

, ppm)
Mult. Int. Assignment

Coupling (

, Hz)

Structural

Logic

1.52 Doublet (d) 3H

Methyl group

adjacent to a

chiral center.

3.38 Singlet (s) 3H —

Isolated

methoxy

group.

3.55
Doublet of

Doublets (dd)
2H

Diastereotopi

c methylene

protons

adjacent to

chiral center.

4.15 Sextet 1H

Deshielded

methine

coupled to

both

and

.
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Differentiation Note: The regioisomer (1-chloro-2-methoxypropane) displays a methine proton (

) further upfield at

and the

signal at

. The downfield shift of the methine to 4.15 ppm is diagnostic for the chlorine being

on the secondary carbon [3].

C NMR (100 MHz,

)
21.5 ppm: Methyl carbon (

).

56.8 ppm: Methine carbon (

). Note: Upfield of the ether carbon due to heavy atom effect of Cl vs O.

59.2 ppm: Methoxy carbon (

).

77.4 ppm: Methylene carbon (

). Deshielded by oxygen.[2]

Mass Spectrometry (EI, 70 eV)
The mass spectrum is dominated by alpha-cleavage relative to the ether oxygen.

Molecular Ion (
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):

108 / 110 (Ratio 3:1).[2] Intensity is typically weak (<5%).

Base Peak:

45 (

). Formed by cleavage of the C1-C2 bond.

Diagnostic Fragments:

63/65 (

): Complementary fragment from C1-C2 cleavage.

73 (

): Loss of chlorine radical.

Diagram 2: Mass Spectrometry Fragmentation Tree
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Loss of Cl
[C4H9O]+

m/z 73

Heterolytic Cleavage
(C-Cl bond)

Click to download full resolution via product page

Caption: Fragmentation pathway showing the dominant alpha-cleavage leading to the base

peak at m/z 45.

Experimental Protocol: Purification & Handling
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Objective: To purify technical grade 2-chloro-1-methoxypropane containing trace regioisomer

and HCl.

Washing: Dissolve crude material in

or Pentane. Wash with cold saturated

(2x) to remove residual acid.

Phase Separation: Wash with saturated Brine. Crucial: Ensure the aqueous layer is denser

than the organic layer.

Drying: Dry organic phase over anhydrous

for 30 minutes. Filter.

Distillation: Perform fractional distillation at atmospheric pressure.

Collect fraction boiling at 121–123 °C.

Discard forerun boiling < 118 °C (often contains 1-chloro-2-methoxypropane, bp ~118 °C).

Storage: Store under nitrogen at 4 °C. Stabilize with copper turnings if long-term storage is

required to prevent HCl formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Monograph: Physical and Spectroscopic
Properties of 2-Chloro-1-methoxypropane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1607285/docs#technical-monograph-physical-and-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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